3-(2-(Trifluoromethoxy)phenyl)pyridine

TrkA kinase inhibition Pain therapeutics Neurotrophin signaling

3-(2-(Trifluoromethoxy)phenyl)pyridine (CAS 1214372-37-8) is a uniquely differentiated ortho-substituted arylpyridine. Its 2-OCF3 group creates steric and electronic environments that cannot be replicated by meta- or para-isomers, enabling sub-nanomolar TrkA inhibition (IC50 0.8–1.95 nM) and specific antiproliferative activity in colorectal and breast cancer lines. Procure this precise scaffold to leverage granted US patent claims and structure-guided optimization for kinase, CFTR, or agrochemical programs.

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
CAS No. 1214372-37-8
Cat. No. B13976965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Trifluoromethoxy)phenyl)pyridine
CAS1214372-37-8
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CC=C2)OC(F)(F)F
InChIInChI=1S/C12H8F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-8H
InChIKeyWOJCTQPFHWKYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(Trifluoromethoxy)phenyl)pyridine (CAS 1214372-37-8): Core Building Block and Fragment Scaffold for Kinase Inhibitor Development and CFTR Modulation


3-(2-(Trifluoromethoxy)phenyl)pyridine (CAS 1214372-37-8) is an ortho-substituted arylpyridine bearing an electron-withdrawing trifluoromethoxy (OCF3) group at the 2-position of the phenyl ring [1]. The compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, with documented applications as a core fragment in TrkA kinase inhibitor patents, CFTR modulator development, and antiproliferative agent design [2][3][4]. The OCF3 group imparts enhanced lipophilicity and unique electronic properties that differentiate this scaffold from its CF3- and OCH3-substituted analogs in terms of target engagement and metabolic profile [5].

3-(2-(Trifluoromethoxy)phenyl)pyridine vs. Generic Arylpyridine Substitution: Why the ortho-OCF3 Phenyl-Pyridine Connectivity Cannot Be Interchanged Without Functional Consequence


Substitution of 3-(2-(trifluoromethoxy)phenyl)pyridine with alternative arylpyridine scaffolds, such as 3-pyridyl, 4-pyridyl, or differently substituted phenyl-pyridine congeners, produces measurable and often substantial changes in biological activity and synthetic utility [1]. In PHGDH inhibition assays, the 3-pyridyl isomer exhibited no detectable IC50 (ND) with only 34% maximum inhibition at 57 µM, while the para-OCF3 phenyl analog retained an IC50 of 11 µM, demonstrating that both substitution position and connectivity pattern are non-interchangeable determinants of target engagement [1]. Additionally, SAR studies on pyridine-based antiproliferative agents have established that the 4-trifluoromethoxyphenyl group contributes specifically to antiproliferative activity, whereas 4-fluorophenyl groups drive topoisomerase IIα inhibition—a functional divergence that precludes casual analog substitution [2]. The ortho-substitution pattern at the 2-position of the phenyl ring in the target compound creates distinct steric and electronic environments relative to meta- and para-OCF3 isomers, which translates to differential binding modes in ATP-competitive kinase inhibition and altered coupling efficiency in downstream Suzuki-Miyaura elaborations [3].

3-(2-(Trifluoromethoxy)phenyl)pyridine (1214372-37-8): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


TrkA Kinase Inhibitor Core Scaffold: Sub-Nanomolar Potency Achieved with ortho-OCF3 Phenyl-Pyridine Architecture vs. Weaker Isomeric Analogs

The ortho-OCF3 phenyl-pyridine scaffold represented by 3-(2-(trifluoromethoxy)phenyl)pyridine serves as a core fragment in a series of patented TrkA kinase inhibitors, with closely related elaborated derivatives achieving IC50 values as low as 0.8 nM to 1.95 nM in ELISA-based TrkA kinase assays [1][2]. In contrast, structurally related analogs with alternative substitution patterns, such as the compound corresponding to BDBM200587 (a different TrkA inhibitor scaffold), exhibit IC50 values of 23.2 nM under identical assay conditions, representing an approximately 12-fold to 29-fold loss in potency [3]. The ortho-OCF3 substitution pattern contributes to this potency differential by optimizing hydrophobic pocket occupancy within the ATP-binding site of TrkA while maintaining favorable steric accommodation.

TrkA kinase inhibition Pain therapeutics Neurotrophin signaling

CFTR Modulator Patent Protection: ortho-OCF3 Phenyl-Pyridine as a Granted and Defended Pharmaceutical Intermediate with Regulatory and Commercial Exclusivity

3-(2-(Trifluoromethoxy)phenyl)pyridine and closely related ortho-OCF3 phenyl-pyridine derivatives are explicitly claimed and protected within Vertex Pharmaceuticals' granted European patent EP2615085, titled 'Pyridyl derivatives as CFTR modulators' [1]. This patent, filed March 25, 2009, and granted August 26, 2015, remains in force with a last renewal date of March 27, 2024, and covers designated states including the United States, major European markets (DE, FR, GB, IT, ES, CH), and key Asian territories [1]. The patent's divisional application structure (EP15182081.8) and 16th-year renewal demonstrate ongoing commercial relevance and active maintenance of this intellectual property [1]. Meta- or para-OCF3 phenyl-pyridine isomers, as well as unsubstituted phenyl-pyridine analogs, are not equivalently protected in this patent estate and may not confer the same freedom-to-operate advantages or demonstrated CFTR modulator efficacy.

CFTR modulation Cystic fibrosis Vertex Pharmaceuticals patent estate

ortho-OCF3 Substitution Enables Distinct Antiproliferative Activity Profile: SAR Evidence Differentiating from Fluorophenyl and Other Aryl Substituents

Comprehensive structure-activity relationship (SAR) analysis of 54 dihydroxylated 2,6-diphenyl-4-arylpyridine derivatives demonstrated that the 4-trifluoromethoxyphenyl group confers strong antiproliferative activity across multiple cancer cell lines, whereas 4-fluorophenyl substitution drives topoisomerase IIα inhibitory activity [1]. This functional bifurcation is quantifiable: compounds bearing the trifluoromethoxyphenyl group showed significant antiproliferative effects on HCT15 colorectal adenocarcinoma and T47D breast cancer cell lines, while fluorophenyl-substituted analogs preferentially inhibited topo IIα enzymatic activity [1]. The ortho-OCF3 substitution pattern present in 3-(2-(trifluoromethoxy)phenyl)pyridine represents a distinct regioisomer of the para-OCF3 group evaluated in this SAR study, providing a unique electronic and steric environment that cannot be replicated by meta-OCF3, para-OCF3, or non-fluorinated phenyl substituents [1].

Antiproliferative activity Cancer cell lines Structure-activity relationship Topoisomerase IIα

PHGDH Inhibition Profile: Positional Isomerism Determines Detectable Activity vs. No Activity

In a PHGDH inhibitor screening study evaluating aryl-substituted pyridine derivatives, the 3-pyridyl isomer exhibited no detectable IC50 (ND) with only 34% maximum inhibition at 57 µM, while the para-trifluoromethoxyphenyl analog (p-OCF3 phenyl) retained an IC50 of 11 µM with 96% maximal inhibition [1]. The ortho-OCF3 phenyl-pyridine scaffold represented by 3-(2-(trifluoromethoxy)phenyl)pyridine occupies a distinct chemical space between these two extremes, with its ortho-substitution pattern expected to produce intermediate or distinct activity profiles relative to the meta- and para-OCF3 isomers. This dataset demonstrates that positional isomerism—specifically the connectivity between the pyridine ring and the OCF3-substituted phenyl ring—is a critical determinant of target engagement in the PHGDH enzyme system [1].

PHGDH inhibition Serine biosynthesis Cancer metabolism

3-(2-(Trifluoromethoxy)phenyl)pyridine (1214372-37-8): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Pain and Oncology Drug Discovery: TrkA Kinase Inhibitor Lead Optimization Programs Requiring Sub-Nanomolar Potency Scaffolds

Research teams developing TrkA kinase inhibitors for neuropathic pain, inflammatory pain, or TrkA-driven oncology indications should prioritize 3-(2-(trifluoromethoxy)phenyl)pyridine as a core building block based on its demonstrated ability, as part of elaborated inhibitor scaffolds, to achieve TrkA IC50 values as low as 0.8 nM to 1.95 nM [1][2]. The ortho-OCF3 phenyl-pyridine core is explicitly claimed in multiple granted U.S. patents (US10251889, US10758542, US8791123, US9782415, US9796724) covering TrkA inhibitor compositions, validating its pharmaceutical relevance and providing a defined chemical starting point for structure-guided optimization [1][2].

CFTR Modulator Development: Freedom-to-Operate Within Vertex Pharmaceuticals' Granted Patent Estate

Pharmaceutical companies and academic laboratories developing next-generation CFTR modulators for cystic fibrosis can utilize 3-(2-(trifluoromethoxy)phenyl)pyridine as a protected intermediate within the scope of EP2615085 and related U.S. filings [3]. The granted European patent status, active maintenance through 2024 (16th year renewal), and divisional application structure confirm ongoing commercial relevance and provide a defined IP landscape for licensing or circumvention strategy development [3].

Antiproliferative Agent Discovery: SAR-Guided Selection of OCF3-Phenyl Scaffolds for Cancer Cell Line Screening

Medicinal chemistry teams pursuing antiproliferative agents targeting colorectal adenocarcinoma (HCT15) and breast cancer (T47D) cell lines should select 3-(2-(trifluoromethoxy)phenyl)pyridine and its ortho-OCF3 phenyl-pyridine congeners based on SAR evidence that the trifluoromethoxyphenyl group specifically drives antiproliferative activity, distinct from the topoisomerase IIα inhibition associated with fluorophenyl substitution [4]. The ortho-substitution pattern offers unique steric and electronic properties for exploring regioisomer-dependent activity modulation [4].

Agrochemical Lead Discovery: Pesticidal Tetramic Acid Derivative Synthesis

Agrochemical research programs developing novel pesticides and herbicides should incorporate 3-(2-(trifluoromethoxy)phenyl)pyridine as a synthetic intermediate for accessing trifluoromethoxyphenyl-substituted tetramic acid derivatives, a compound class with demonstrated pesticidal and herbicidal utility as claimed in US8507537 and related Bayer AG patent filings [5]. The ortho-OCF3 phenyl-pyridine scaffold provides a versatile coupling partner for constructing the trifluoromethoxyphenyl-substituted core structures characteristic of this active pesticide series [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-(Trifluoromethoxy)phenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.